![molecular formula C10H10BNO2 B13146456 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile is a compound belonging to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure that combines a boronic acid moiety with a cyclic hemiester.
Preparation Methods
The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
This compound has been extensively studied for its antimicrobial properties. It has shown potential as an inhibitor of mycobacterial leucyl-tRNA synthetase, making it a candidate for developing new antimycobacterial agents . Additionally, its unique structure allows it to interact with various biological targets, making it useful in medicinal chemistry for designing new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile involves its interaction with specific molecular targets, such as leucyl-tRNA synthetase. This interaction inhibits the enzyme’s activity, thereby preventing the synthesis of essential proteins in mycobacteria . The compound’s boron moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzoxaboroles like crisaborole, which is used as a phosphodiesterase 4 inhibitor for treating atopic dermatitis . Compared to crisaborole, 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile has a different substitution pattern, which may confer unique biological activities and applications . Other similar compounds include various benzoxaborole derivatives that have been studied for their antimicrobial and antifungal properties .
Biological Activity
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile is a compound belonging to the class of benzoxaboroles, which are recognized for their unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C10H10BNO2 |
Molecular Weight | 187.00 g/mol |
IUPAC Name | 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanenitrile |
InChI Key | HCKXQLAFFRDJEG-UHFFFAOYSA-N |
Canonical SMILES | B1(C2=C(CO1)C=CC=C2CCC#N)O |
Antimicrobial Activity
The biological activity of this compound has been primarily evaluated in the context of its antimicrobial properties. Specifically, it has shown significant inhibitory effects against various strains of Mycobacterium tuberculosis (Mtb), including multi-drug-resistant (MDR) strains.
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted by Palencia et al. evaluated the compound's activity against Mtb using the microplate Alamar Blue assay (MABA). The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents. For instance, one derivative showed an MIC of 12.14 µM against Mtb H37Rv, demonstrating its potential as a therapeutic agent against tuberculosis .
-
Mechanism of Action :
- The mechanism by which this compound exerts its antimicrobial effects involves inhibition of leucyl-tRNA synthetase in mycobacteria. This inhibition disrupts protein synthesis, which is crucial for bacterial growth and replication .
- Comparative Analysis :
Summary of Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
Study Reference | Target Organism | MIC (µM) | Notable Findings |
---|---|---|---|
Palencia et al. | Mtb H37Rv | 12.14 | Comparable to isoniazid; effective against MDR strains |
Internal Study | M. smegmatis | 49.20 | Effective against fast-growing mycobacterial strains |
Comparative Study | Various mycobacterial strains | <62 | Inhibitory activity across multiple strains |
Properties
Molecular Formula |
C10H10BNO2 |
---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanenitrile |
InChI |
InChI=1S/C10H10BNO2/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,13H,2,5,7H2 |
InChI Key |
HCKXQLAFFRDJEG-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.